molecular formula C13H16ClN3O2 B1409312 3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride CAS No. 1638612-81-3

3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride

Cat. No. B1409312
M. Wt: 281.74 g/mol
InChI Key: XFDKVGWFPSOSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. This compound is a quinazoline derivative that has been synthesized and studied for its biological activity in various fields of research, including cancer treatment, neuroscience, and cardiovascular disease.

Scientific Research Applications

Efficacy and Safety in Psychotic and Mood Disorders

Lurasidone, a compound with a structure related to 3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride, has been studied for its efficacy and safety in the treatment of psychotic and mood disorders. Research findings indicate that Lurasidone is effective and well-tolerated for short-term treatment of schizophrenia and acute bipolar depression. It has a low risk of inducing weight gain, metabolic, or cardiac abnormalities, although its risk of akathisia may exceed that of other modern antipsychotics. Long-term testing in schizophrenia and bipolar disorder, as well as testing for other indications, is required (Pompili et al., 2018).

Alzheimer's Disease Treatment

Donepezil hydrochloride, a piperidine derivative, is a reversible central acetylcholinesterase inhibitor approved for the treatment of mild-to-moderate Alzheimer's disease. It is well-absorbed orally and reaches therapeutic levels in doses of 5-10 mg/day. Donepezil demonstrates significant improvement in cognition, global function, and activities of daily living compared with placebo-treated patients with vascular dementia, showing potential therapeutic benefits for other neurological conditions (Román & Rogers, 2004).

Antimalarial Efficacy

Piperaquine, a bisquinoline antimalarial drug, is used in combination therapies such as dihydroartemisinin–piperaquine (DHA–PQP), which has shown high efficacy and safety against uncomplicated Plasmodium falciparum and Plasmodium vivax malaria. Cure rates are consistently above 95%, indicating the significant therapeutic potential of piperaquine-based combinations for malaria treatment (Gargano et al., 2011).

Chemokine CCR3 Receptor Antagonists

The chemokine receptor CCR3, involved in allergic diseases like asthma and allergic rhinitis, is targeted by small molecule antagonists for treatment. Various classes of CCR3 antagonists, including (bi)piperidine and piperazine derivatives, have been studied for their efficacy in inhibiting intracellular calcium mobilization and eosinophil chemotaxis induced by CCR3 agonist ligands in vitro, demonstrating the potential for treating allergic conditions (Willems & IJzerman, 2009).

properties

IUPAC Name

3-piperidin-4-yl-1H-quinazoline-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.ClH/c17-12-10-3-1-2-4-11(10)15-13(18)16(12)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDKVGWFPSOSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)C3=CC=CC=C3NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride
Reactant of Route 3
3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride
Reactant of Route 4
Reactant of Route 4
3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride
Reactant of Route 5
3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride
Reactant of Route 6
3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.